addressing premature drug release from Val-Cit linkers

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Compound of Interest

Compound Name: TCO-PEG1-Val-Cit-PABC-OH

Cat. No.: B15143594

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Technical Support Center: Val-Cit Linker Technologies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guide

Issue: Premature Drug Release Observed in Preclinical Mouse Models

Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[1][2][3][4][5][6][7] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[1]

Troubleshooting Steps:

- Confirm Ces1C Sensitivity:
 - Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).



- If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[6]
- · Modify the Linker:
 - Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[4][6]
- Alternative Linker Strategies:
 - Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[8][9]

Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies

Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[1][8][10] This can lead to toxic effects on neutrophils, resulting in neutropenia.[1][2][8]

Troubleshooting Steps:

- Assess NE Sensitivity:
 - Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.[10][11] Monitor for the release of the payload over time.
- Linker Modification:
 - Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[1][4]
- Consider Alternative Payloads:



• If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?

A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[12] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[12]

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

A2: This discrepancy is commonly due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which can prematurely cleave the Val-Cit linker.[3][5][6] Humans have a homologous enzyme, but its active site is thought to be more sterically hindered, making it less likely to cleave the Val-Cit linker.[7]

Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?

A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[8] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.

Q4: What is a "bystander effect" and how does the Val-Cit linker contribute to it?

A4: The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. For this to occur, the released payload must be able to diffuse across cell membranes. The cleavage of the Val-Cit linker within a target cell releases the payload, which, if membrane-permeable, can then exert a bystander effect.[13]

Q5: Are there alternative cleavable linkers that are more stable than Val-Cit?



A5: Yes, several alternative linkers have been developed to address the stability issues of Val-Cit. These include:

- Glu-Val-Cit (EVCit): Offers improved stability in mouse plasma by resisting Ces1C cleavage. [4][6]
- Glutamic acid-glycine-citrulline (EGCit): Provides resistance to both Ces1C and human neutrophil elastase.[1][4]
- Cyclobutane-1,1-dicarboxamide (cBu)-based linkers: Show increased specificity for Cathepsin B over other cathepsins.[9]
- Exolinkers: Reposition the cleavable peptide to enhance stability and hydrophilicity.[8][14]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker Sequence	ADC Construct	Incubation Time (days)	Remaining Conjugated Drug (%)	Reference
Val-Cit	4a	14	~26%	[4]
Glu-Val-Cit (EVCit)	4b	14	~100%	[4]
Glu-Gly-Cit (EGCit)	4c	14	~100%	[4]

Table 2: In Vitro Cleavage of Val-Cit and Val-Ala Linkers by Cathepsin B

Linker	Relative Cleavage Rate (Val-Cit = 1)	Reference
Val-Cit	1	[15]
Val-Ala	0.5	[15]



Experimental Protocols Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.

Materials:

- ADC construct
- Human, mouse, and rat plasma (citrate-anticoagulated)
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- · LC-MS system for analysis

Methodology:

- Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
- Incubate the samples at 37°C.
- At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
- Immediately quench the reaction by diluting the aliquot in cold PBS.
- Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.
- Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 2: Lysosomal Stability Assay



Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.

Materials:

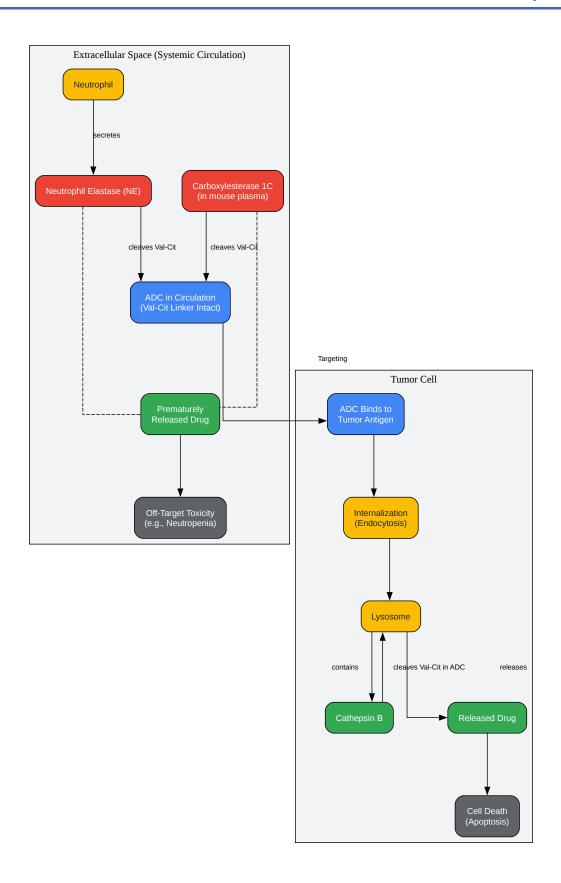
- ADC construct
- Rat or human liver lysosomal fractions
- Cathepsin B inhibitor (optional, for specificity control)
- Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
- Incubator at 37°C
- · LC-MS system for analysis

Methodology:

- Prepare a reaction mixture containing the ADC (final concentration ~10 μM) in the assay buffer.
- Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
- Incubate the samples at 37°C.
- At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.
- Stop the reaction by adding an equal volume of cold acetonitrile.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS to quantify the amount of released payload.
- Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visualizations

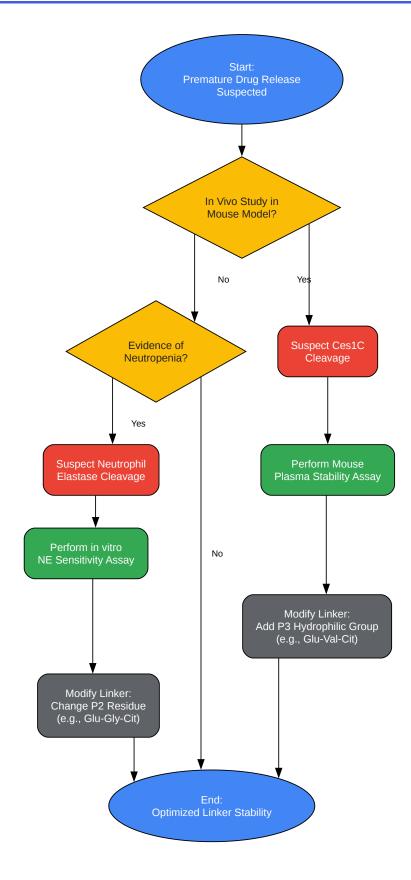




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Caption: Intended vs. Unintended Cleavage of Val-Cit Linkers.





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Caption: Troubleshooting Workflow for Premature Drug Release.



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